4'-(Methylsulfonyl)[1,1'-biphenyl]-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-(Methylsulfonyl)[1,1’-biphenyl]-4-carbonitrile is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a methylsulfonyl group attached to one of the phenyl rings and a carbonitrile group attached to the other phenyl ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(Methylsulfonyl)[1,1’-biphenyl]-4-carbonitrile typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The reaction conditions generally include the use of a palladium catalyst, a base, and a solvent such as toluene or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4’-(Methylsulfonyl)[1,1’-biphenyl]-4-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carbonitrile group can be reduced to form amines.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated biphenyl derivatives.
Scientific Research Applications
4’-(Methylsulfonyl)[1,1’-biphenyl]-4-carbonitrile is utilized in various scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Used in the production of advanced materials and as an intermediate in the synthesis of other chemical compounds
Mechanism of Action
The mechanism of action of 4’-(Methylsulfonyl)[1,1’-biphenyl]-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 4’-(Methylsulfonyl)[1,1’-biphenyl]-3-carbaldehyde
- 4’-(Methylsulfonyl)[1,1’-biphenyl]-4-ol
- 4’-(Methylsulfonyl)[1,1’-biphenyl]-3-carboxylic acid
Uniqueness
4’-(Methylsulfonyl)[1,1’-biphenyl]-4-carbonitrile is unique due to the presence of both a methylsulfonyl group and a carbonitrile group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C14H11NO2S |
---|---|
Molecular Weight |
257.31 g/mol |
IUPAC Name |
4-(4-methylsulfonylphenyl)benzonitrile |
InChI |
InChI=1S/C14H11NO2S/c1-18(16,17)14-8-6-13(7-9-14)12-4-2-11(10-15)3-5-12/h2-9H,1H3 |
InChI Key |
ZBCFLHFZCDTCPV-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.